4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene
Description
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is an aromatic compound characterized by a methoxy group at position 1, a chloromethyl substituent at position 2, and a bulky tert-butyl group at position 2. This structure confers unique physicochemical and reactivity properties. It is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For example, highlights its role as a precursor in synthesizing reversed amidine derivatives for GPR103 antagonist drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-(chloromethyl)-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEIHAXNAVZWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497177 | |
| Record name | 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-73-9 | |
| Record name | 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene typically involves the chloromethylation of 4-tert-butyl-1-methoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Zinc chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-tert-Butyl-2-methyl-1-methoxybenzene.
Scientific Research Applications
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The methoxy group can participate in electron-donating interactions, affecting the overall electronic properties of the molecule.
Comparison with Similar Compounds
4-Chloro-2-(chloromethyl)-1-methoxybenzene (Compound 12 in )
- Structural Differences : Replaces the tert-butyl group at position 4 with a chlorine atom.
- Physicochemical Properties :
- Lower molecular weight due to the absence of the tert-butyl group.
- Increased electrophilicity at the chloromethyl site due to reduced steric hindrance.
- Biological Activity :
2,4-Bis(chloromethyl)-1-methoxybenzene ()
- Structural Differences : Contains two chloromethyl groups at positions 2 and 4 instead of a tert-butyl group and single chloromethyl.
- Physicochemical Properties :
- Applications : Primarily used in polymer chemistry and as a cross-linking agent.
5-(tert-Butyl)-2-methoxybenzaldehyde ()
- Structural Differences : Replaces the chloromethyl group at position 2 with an aldehyde (-CHO).
- Physicochemical Properties :
- Aldehyde group increases polarity and susceptibility to nucleophilic attacks.
- Lower molecular weight (compared to this compound) due to the absence of chlorine.
- Applications : Used in fragrances and as a flavoring agent due to its aromatic aldehyde structure .
N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-methoxy-N-(4-methoxybenzyl)benzamide ()
- Structural Differences: Incorporates a benzamide backbone with tert-butylamino and 4-chlorophenyl groups.
- Physicochemical Properties :
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
Steric and Electronic Effects : The tert-butyl group in this compound enhances biological activity by improving binding affinity or metabolic stability, as seen in GPR103 antagonist studies .
Reactivity Trade-offs : Compounds with multiple chloromethyl groups (e.g., 2,4-bis(chloromethyl)-1-methoxybenzene) exhibit higher reactivity but may lack selectivity in biological systems .
Functional Group Sensitivity : Substitution of chloromethyl with aldehyde () or benzamide () shifts applications from drug intermediates to flavoring agents or pharmaceuticals, respectively .
Notes
- Synthetic Flexibility : The chloromethyl group in this compound enables diverse functionalization, making it a versatile intermediate compared to analogs with fixed substituents .
Biological Activity
4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene is an organic compound notable for its unique structural arrangement, which includes a tert-butyl group, a chloromethyl group, and a methoxy group attached to a benzene ring. Its molecular formula is C${12}$H${17}$ClO. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The specific arrangement of functional groups in this compound contributes to its chemical reactivity and biological activity. The tert-butyl group enhances lipophilicity, while the chloromethyl and methoxy groups can participate in various chemical reactions, influencing the compound's interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
Table 1: Comparison of Biological Activities
The biological activities of compounds similar to this compound are often mediated through interactions with key cellular components:
- Microtubule Disruption : Compounds that bind to tubulin can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : The presence of the chloromethyl group may allow for nucleophilic attack by biological molecules, potentially inhibiting enzyme activity.
Case Studies
While direct studies on this compound are scarce, related compounds have been investigated:
Q & A
Basic Research Questions
Synthetic Route Optimization Q: What are the optimal synthetic routes for 4-tert-Butyl-2-(chloromethyl)-1-methoxybenzene, considering regioselectivity and functional group compatibility? A: A stepwise approach is recommended:
- Step 1: Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃) .
- Step 2: Protect the para position with a methoxy group using methylating agents (e.g., dimethyl sulfate) under alkaline conditions.
- Step 3: Chloromethylate the ortho position via the Blanc reaction (formaldehyde/HCl gas in the presence of ZnCl₂) . Yield optimization requires temperature control (<0°C during chloromethylation) and purification via column chromatography.
Structural Confirmation Q: How can the molecular structure be confirmed using crystallographic and spectroscopic methods? A: Combine these techniques:
- X-ray crystallography: Resolve bond lengths and dihedral angles (e.g., tert-butyl C–C bond: 1.54 Å; chloromethyl/benzene dihedral angle: ~15°) .
- NMR: Use H NMR to confirm substituent positions (e.g., methoxy singlet at δ 3.8 ppm; chloromethyl CH₂ at δ 4.5 ppm) .
- Mass spectrometry: Validate molecular weight (e.g., [M+H]⁺ peak at m/z 226.1).
| Crystallographic Data | Values | Source |
|---|---|---|
| R factor | 0.047 | |
| Dihedral angle (tert-butyl) | 14.9° |
Physicochemical Properties Q: What key physicochemical properties (e.g., LogP, vapor pressure) are critical for experimental design? A:
- LogP (octanol-water): Determined via shake-flask method or HPLC retention time (predicted LogP ~3.4) .
- Vapor pressure: Measured using thermogravimetric analysis (TGA) or gas saturation.
- Solubility: Assessed in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) via UV-Vis spectroscopy.
Analytical Quantification Q: What analytical techniques are effective for quantifying this compound in mixtures? A:
- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (methanol/water 70:30) .
- GC-MS: Employ a non-polar column (e.g., DB-5) with electron ionization for trace analysis.
Steric Effects on Reactivity Q: How does the tert-butyl group influence reactivity? A: The bulky tert-butyl group:
- Shields the para position , directing electrophiles to the ortho position .
- Reduces reaction rates in SN2 mechanisms due to steric hindrance (e.g., slower nucleophilic substitution at chloromethyl) .
Advanced Research Questions
Chloromethyl Reactivity Q: How is the nucleophilic substitution reactivity of the chloromethyl group studied? A:
- Kinetic studies: Monitor reaction rates with nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMF) via F NMR .
- DFT calculations: Model transition states to predict regioselectivity (e.g., B3LYP/6-31G* level) .
Bioactive Intermediate Applications Q: How can this compound serve as an intermediate in synthesizing σ receptor ligands? A:
- Functionalization: Replace the chloromethyl group with piperazine or morpholine via SN2 to create pharmacophores .
- Example: Couple with thiadiazine derivatives (e.g., 3,6-dihydro-2H-1,3,4-thiadiazin-5-yl) for CNS-targeted molecules .
Surface Adsorption Behavior Q: What experimental approaches study its adsorption on indoor surfaces? A:
- Microspectroscopic imaging: Use AFM or ToF-SIMS to analyze adsorption on glass or polymers .
- Environmental chambers: Measure airborne concentrations via GC-MS under controlled humidity/temperature .
Contradiction Resolution in Reactivity Q: How are contradictions in reaction outcomes resolved under varying conditions? A:
- DoE (Design of Experiments): Apply factorial design to isolate variables (e.g., solvent polarity, temperature) .
- In situ monitoring: Use IR spectroscopy to detect intermediates (e.g., carbocation formation during Friedel-Crafts) .
Computational Interaction Modeling Q: How do computational models predict interactions with biological targets? A:
- Docking simulations: Use AutoDock Vina to model binding to cytochrome P450 (binding energy ≤ -8.5 kcal/mol) .
- MD simulations: Validate stability in lipid bilayers (e.g., 100 ns trajectories in GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
